インジウム砒素

説明

Indium arsenide, also known as Indium arsenide, is a useful research compound. Its molecular formula is InAs and its molecular weight is 189.74 g/mol. The purity is usually 95%.

The exact mass of the compound Indium arsenide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Indium arsenide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indium arsenide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

赤外線量子ドット

インジウム砒素は、赤外線を放射する量子ドットの製造に使用されています。 これらのコロイド量子ドットは、低コストな溶液プロセス性と調整可能な発光特性により、鉛系材料の代替として注目されています . 特に、フォトニック、オプトエレクトロニクス、バイオメディカルアプリケーションで有望です。 研究は、これらの量子ドットをRoHS準拠にすることに重点を置いており、これは環境安全にとって不可欠です .

二次元材料

ファンデルワールスエピタキシーによる二次元(2D)InAs単結晶の制御成長は、大きな進歩でした . これらの2D材料は、高性能ナノスケールトランジスタ、柔軟でウェアラブルなデバイス、高感度広帯域光検出器など、将来の電子およびオプトエレクトロニクスアプリケーションに有望です . Siベースのエレクトロニクスとの統合も、研究の重要な分野です .

高性能エレクトロニクス

InAsの高い電子移動度は、高性能電子デバイスで活用されています。 研究者は、代替赤外線レーザーやテラヘルツ発振器などのアプリケーション向けにその電子特性を探求してきました . 重点は、さまざまな条件で効率的に動作できる、より小型で強力な電子部品を作成することです .

オプトエレクトロニクスデバイス

狭いエネルギーバンドギャップのため、InAsは赤外線範囲のフォトダイオードなどのオプトエレクトロニクスデバイスで広く使用されています . また、強力な光デンバー放射体であり、テラヘルツ放射の貴重な供給源となっています . このアプリケーションは、高速ワイヤレス通信やイメージングシステムなどのテクノロジーの開発に不可欠です。

ダイオードレーザー

インジウム砒素は、ダイオードレーザーの製造にも使用されています。 その特性により、赤外線スペクトルで効率的に動作することが可能になり、通信や医療機器など、さまざまなレーザーアプリケーションに適しています

作用機序

Target of Action

Indium arsenide (InAs) is a direct-band-gap semiconductor . Its primary targets are electronic and optoelectronic devices, where it is used due to its high electron mobility and relatively small direct band gap . It is particularly interesting for use in Hall-effect device applications .

Mode of Action

Indium arsenide interacts with its targets by providing a high electron mobility, which is greater than 20,000 cm²/Vs at 300 K . This high electron mobility is due to the relatively small direct band gap of approximately 0.36 eV at 300 K . The interaction of InAs with its targets results in changes in the electronic properties of the devices, enhancing their performance .

Biochemical Pathways

As a semiconductor, indium arsenide doesn’t directly interact with biochemical pathways. For instance, it is used in the construction of infrared detectors, for the wavelength range of 1.0–3.8 μm . It is also used for making diode lasers .

Result of Action

The result of indium arsenide’s action is the enhanced performance of electronic and optoelectronic devices. Its high electron mobility and relatively small direct band gap make it an excellent material for use in devices such as infrared detectors and diode lasers . It is also known for its high electron mobility and narrow energy bandgap, making it widely used as a terahertz radiation source .

Action Environment

The performance of indium arsenide-based devices can be influenced by environmental factors such as temperature and radiation . For instance, the optical properties of InAs in the fundamental absorption edge region have been studied experimentally as a function of impurity content over a temperature range extending from 18° to 300°K . Furthermore, the development of electronic devices for space exploration requires understanding the response of the individual components to harsh environments including extreme temperatures and ionizing radiation .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

indiganylidynearsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As.In | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQDHPTXJYYUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

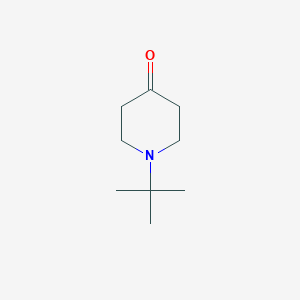

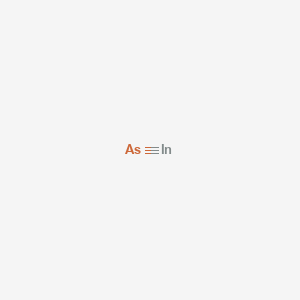

[As]#[In] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InAs, AsIn | |

| Record name | indium(III) arsenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indium(III)_arsenide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Indium arsenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indium_arsenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023825 | |

| Record name | Indium arsenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.740 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a metallic appearance; [Merck Index] Grey odorless granules; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Indium arsenide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1303-11-3 | |

| Record name | Indium arsenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium arsenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium arsenide (InAs) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium arsenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium arsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIUM ARSENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1A23S0911 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。